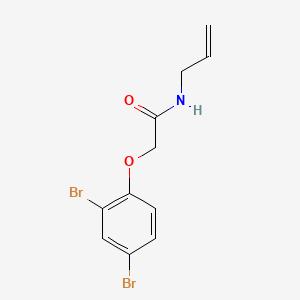

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide

Description

2-(2,4-Dibromophenoxy)-N-prop-2-enylacetamide is a brominated phenoxy acetamide derivative characterized by a 2,4-dibromophenoxy group attached to an acetamide backbone with a propenyl (allyl) substituent on the nitrogen atom. This compound belongs to a broader class of phenoxy acetamides known for their diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2NO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHFXLLYZRBNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=C(C=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide typically involves the reaction of 2,4-dibromophenol with an appropriate acylating agent, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The resulting intermediate is then reacted with an amine, such as propargylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-N-prop-2-enylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

2-(2,4-Dibromophenoxy)-N-prop-2-enylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound may enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogues of 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide, highlighting differences in substituents and their biological implications:

Pharmacological and Toxicological Profiles

(a) Antiviral Activity

- PBDE Analogues: Compounds like 3,5-dibromo-2-(2,4-dibromophenoxy)-phenol (IC₅₀ = 2.3 µM) and its tribromo analogue (IC₅₀ = 4.9 µM) exhibit dose-dependent inhibition of hepatitis B virus (HBV) core promoter activity and viral DNA production . These compounds, however, exhibit higher cytotoxicity (CC₅₀ = 4.19–10.26 µM) compared to standard drugs like entecavir.

- Chlorinated/Brominated Phenoxy Acetamides: While the exact antiviral data for this compound are unavailable, structurally related compounds with dichlorophenoxy groups (e.g., ) have shown promise in antiviral applications. Bromine substituents may enhance target binding via hydrophobic interactions but could also increase toxicity.

(b) Antimicrobial and Anti-inflammatory Activity

- Bicyclic Acetamides : Derivatives with bulky substituents (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) demonstrate anti-inflammatory and analgesic effects, likely due to improved membrane penetration and receptor modulation .

(c) Toxicity and Selectivity

- Brominated compounds generally exhibit higher cytotoxicity than chlorinated or non-halogenated analogues. For example, PBDEs in have CC₅₀ values <10 µM, limiting their therapeutic window.

- The propenyl group in this compound may mitigate toxicity by enhancing metabolic clearance compared to fully aromatic substituents.

Structural-Activity Relationship (SAR) Insights

- N-Substituents : Propenyl groups (allyl) may improve solubility and reduce cytotoxicity compared to phenyl or bulky bicyclic groups.

- Phenoxy Linkers: The phenoxy moiety facilitates π-π stacking interactions with biological targets, as seen in PBDEs and related acetamides .

Biological Activity

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dibromophenoxy group attached to an N-prop-2-enylacetamide moiety. This unique structure is believed to contribute to its biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Research indicates that compounds similar to this compound exhibit their effects primarily through the following mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed using assays that measure caspase activity and mitochondrial membrane potential.

- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as an antineoplastic agent.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activity Studies

Case Studies

A case study approach has been employed to explore the effects of similar compounds on patient-derived cancer cells. For instance:

- Case Study on Primary Leukemic Cells : In a study involving primary malignant cells from patients with myeloid stem cell disorders, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol (a related compound) was tested for cytotoxicity. Results indicated significant antineoplastic activity without undue toxicity to normal blood cells, suggesting a favorable therapeutic index for brominated phenoxy compounds.

Discussion

The biological activity of this compound appears promising based on preliminary findings from related compounds. Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a candidate for further research in cancer therapeutics.

Future Directions

Further studies are necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Investigating its effects on various cancer types and assessing long-term toxicity in vivo will be crucial for determining its clinical applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.